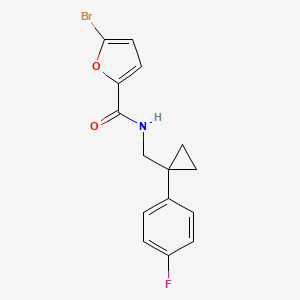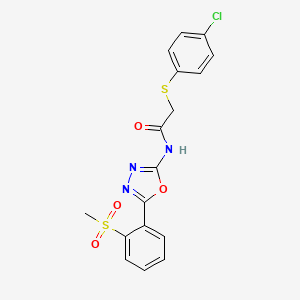![molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound known for its distinctive structure. This compound combines the elements of benzofuran and pyrimidine in its core, with functional groups including phenyl, ethoxy, and acetamide. Such a unique molecular structure potentially gives it various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, including cyclization reactions and condensation processes to form the benzofuran-pyrimidine core. Key reagents may include benzaldehyde derivatives, ethyl acetoacetate, and urea, with reaction conditions requiring specific catalysts, temperatures, and solvents.
Industrial Production Methods: : Industrial production might utilize flow chemistry or batch processes, optimizing for high yields and purity. This involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound might undergo oxidation reactions, particularly affecting its phenyl and furan rings.
Reduction: : Reduction reactions can target its carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify its aromatic rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions vary widely based on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed from These Reactions: : Oxidation can lead to the formation of quinones, reduction to alcohols or amines, and substitution reactions can introduce a wide range of functional groups, thereby enhancing or altering the compound’s properties.
Applications De Recherche Scientifique
This compound finds applications across several fields:
Chemistry: : As a starting material or intermediate in organic synthesis.
Biology: : Potentially as a probe or reagent in biological assays.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for the development of new polymers or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. It can affect biochemical pathways by inhibiting or activating these targets, leading to downstream effects. The precise molecular targets and pathways depend on the specific application and biological context being investigated.
Comparaison Avec Des Composés Similaires
Compared to compounds with similar structures, such as other benzofuran-pyrimidine derivatives, this particular compound stands out due to its unique combination of functional groups and the ethoxyphenyl substituent. These structural features may confer distinctive reactivity and biological activities.
Similar Compounds: : Other benzofuran-pyrimidine derivatives, benzofuran analogs, and pyrimidine analogs.
Propriétés
Numéro CAS |
877656-37-6 |
|---|---|
Formule moléculaire |
C26H21N3O5 |
Poids moléculaire |
455.47 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |
Clé InChI |
CCERBRIQKWELND-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)
![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)
![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)
